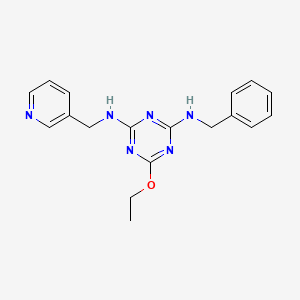

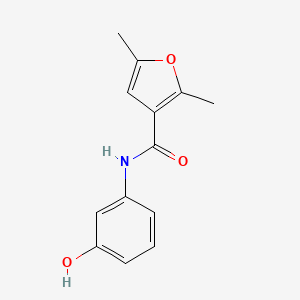

![molecular formula C23H29N7O B5506402 3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5506402.png)

3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related indole and pyrimidinyl compounds involves multi-step chemical processes. For example, a method was described for the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to the compound . These derivatives were synthesized via a nucleophilic substitution reaction, highlighting the complexity of synthesizing such molecules (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-(2-{4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole" has been determined using various spectroscopic techniques. Studies on stereochemistry have shown the existence of compounds in solution almost entirely in certain ring conformations, demonstrating the importance of conformational analysis in understanding the behavior of such molecules in solution (Crabb & Mitchell, 1971).

Chemical Reactions and Properties

Indole and pyrimidinyl compounds engage in various chemical reactions, demonstrating a range of reactivity patterns. For instance, the reaction of indoles with 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one was studied, showing the addition of indoles to the oxazinone in acidic media. This study provides insights into the types of chemical reactions these compounds can undergo and the conditions that favor their reactivity (Usachev et al., 2018).

Physical Properties Analysis

The physical properties of compounds like "this compound" are crucial for understanding their behavior in different environments. Although specific data on this compound were not found, related studies on indole derivatives have focused on properties such as solubility, melting points, and stability. These properties are essential for the practical application and handling of these compounds.

Chemical Properties Analysis

The chemical properties of such compounds, including acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are significant for their application in synthesis and drug development. For example, the design and pharmacological evaluation of indole derivatives as ligands for receptors indicate a careful consideration of their chemical properties to achieve desired biological activities (Nirogi et al., 2012).

Aplicaciones Científicas De Investigación

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives have found clinical applications primarily in treating depression, psychosis, or anxiety. These derivatives, including pyrimidinylpiperazine, chlorophenylpiperazine, and others, undergo extensive metabolism leading to a variety of effects, particularly related to serotonin receptors. While some metabolites are known for their effects, others remain unexplored. The metabolites distribute extensively in tissues, including the brain, indicating the pharmacological relevance of arylpiperazine structures in neuroscience research and clinical applications (Caccia, 2007).

Piperazine Derivatives in Medicinal Chemistry

Piperazine, a core structural component of the molecule , plays a significant role in drug design due to its presence in a wide range of drugs across different therapeutic categories such as antipsychotics, antidepressants, anticancer, antiviral, and more. The versatility of the piperazine ring, allowing for diverse medicinal potentials through slight modifications, underscores its importance in the rational design of drugs. This adaptability suggests piperazine derivatives' contribution to discovering new therapeutic agents (Rathi et al., 2016).

Indole and Indazole in Drug Development

Indoles and indazoles are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory effects. The derivatives of indoles and indazoles highlight the significance of these structures in developing pharmacologically active compounds. Their presence in a molecule can indicate potential therapeutic applications, aligning with research into novel drugs with improved efficacy and safety profiles (Ali et al., 2013).

Indole Synthesis in Organic Chemistry

The synthesis of indole structures, integral to the molecule , has been a long-standing interest in organic chemistry, given their presence in numerous natural products and pharmaceuticals. The methodology of indole synthesis encompasses various strategies, reflecting the compound's complexity and the broader implications for synthesizing complex organic molecules with specific biological activities. This area of research is foundational in the development of new drugs and understanding organic synthesis mechanisms (Taber & Tirunahari, 2011).

Safety and Hazards

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities . Additionally, more research could be done to determine its physical and chemical properties, as well as its safety and hazards .

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N7O/c1-27-6-8-28(9-7-27)21-15-22(26-17-25-21)29-10-12-30(13-11-29)23(31)14-18-16-24-20-5-3-2-4-19(18)20/h2-5,15-17,24H,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQQLTMXODUTKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)

![(3E)-2-[4-(2-furoyl)-1,4-diazepan-1-yl]-5,5-dimethylhex-3-enoic acid](/img/structure/B5506413.png)

![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)

![N-butyl-6-(2-fluoro-4-methoxyphenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506429.png)